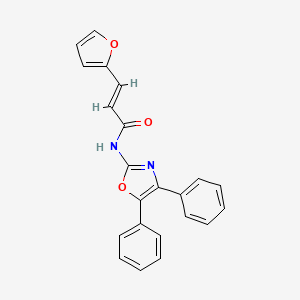

![molecular formula C17H17FN4O3S B4625572 4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4625572.png)

4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, such as condensation between specific organic compounds under basic conditions, characterized by spectroscopic methods (LCMS, NMR, IR) and X-ray diffraction studies. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate is achieved through condensation of carbamimide and 3-fluorobenzoic acid, providing insights into the synthetic routes that could be applicable to similar benzoxadiazole derivatives (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure is often elucidated using single-crystal X-ray diffraction (XRD) data. For example, the described compounds exhibit crystallization in specific crystal systems, and the molecular arrangement is supported by intermolecular interactions and aromatic π–π stacking, which are crucial for understanding the structural features of benzoxadiazole derivatives (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the sulfonyl and piperazine moieties are central to the development of compounds with potential biological activities. These reactions are tailored to produce derivatives with enhanced properties, such as antimicrobial activities, which are evaluated under various conditions to determine their efficacy and potential applications (Wu Qi, 2014).

Physical Properties Analysis

The physical properties, including conformational stability and crystallization patterns, are assessed through computational and experimental methods, including DFT and Hartree-Fock methods. These analyses help in understanding the stability and reactivity of the compounds (Tanişli et al., 2017).

Chemical Properties Analysis

The chemical properties, particularly the interaction with different chemical agents and the resultant effects on molecular stability and reactivity, are crucial. The study of noncovalent interactions, such as those involving aromatic sulfonyl fluoride and sulfonyl chloride motifs, provides insights into the chemical behavior and potential reactivity pathways of these compounds (Bellia et al., 2022).

Scientific Research Applications

Synthesis and Antibacterial Activities

Research has shown that derivatives of 4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole exhibit significant antibacterial activities. For instance, the synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties has indicated good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. Such derivatives not only showed promising antibacterial activity but also stimulated the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, enhancing plant resistance against bacterial leaf blight (Li Shi et al., 2015). Additionally, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and shown to possess better antibacterial activities, highlighting the potential of these compounds in combating microbial infections (Wu Qi, 2014).

Fluorescent Labeling Reagents

Compounds with a benzofurazan (2,1,3-benzoxadiazole) skeleton, including derivatives related to 4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole, have been reviewed for their potential as fluorogenic and fluorescent labeling reagents. These compounds are utilized for their reactivity, fluorescence characteristics, sensitivity, and application to analytes, providing a versatile tool for biological and chemical research (S. Uchiyama et al., 2001).

Herbicidal Properties

The modification of 2-phenyl-4H-3,1-benzoxazin-4-one compounds by introducing fluorine atoms has significantly altered their herbicidal properties. For example, "fluorobentranil," a compound derived from this process, shows excellent broad-leaf activity and selectivity on crops such as rice, cereals, and maize. This suggests the potential of fluorinated derivatives in agricultural applications, providing a pathway to develop new herbicides (G. Hamprecht et al., 2004).

properties

IUPAC Name |

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S/c18-14-4-1-3-13(11-14)12-21-7-9-22(10-8-21)26(23,24)16-6-2-5-15-17(16)20-25-19-15/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHOVHSZDHIIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC4=NON=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(3-Fluorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)

![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)

![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)

![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)

![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4625592.png)